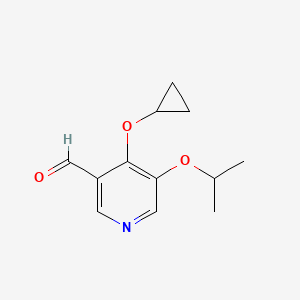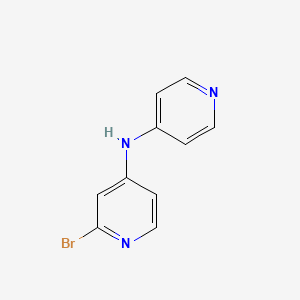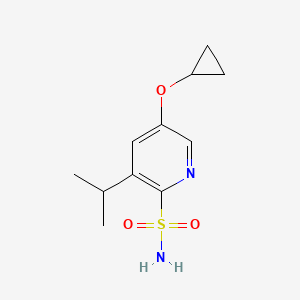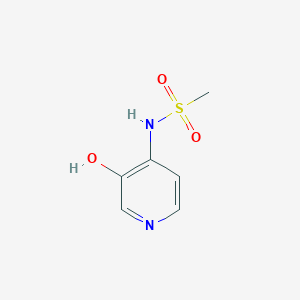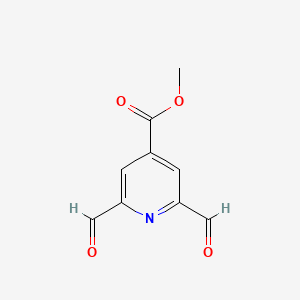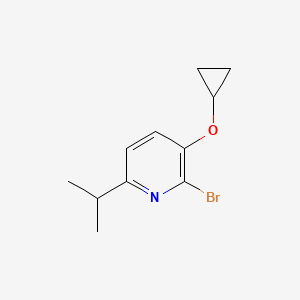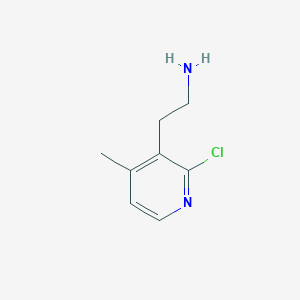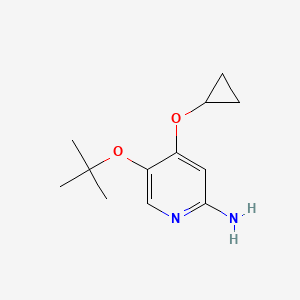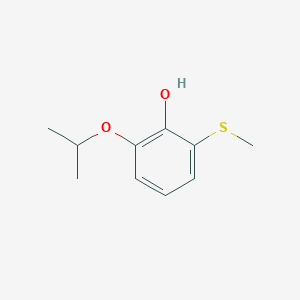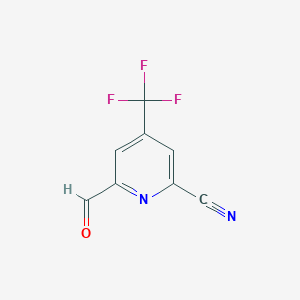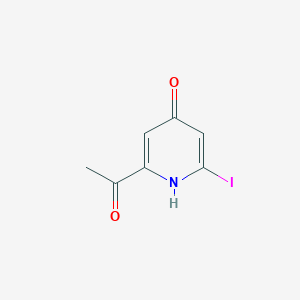
1-(4-Hydroxy-6-iodopyridin-2-YL)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Hydroxy-6-iodopyridin-2-YL)ethanone is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a hydroxy group at the 4th position and an iodine atom at the 6th position of the pyridine ring, along with an ethanone group at the 2nd position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxy-6-iodopyridin-2-YL)ethanone can be achieved through several synthetic routes. One common method involves the iodination of 4-hydroxy-2-pyridone followed by the introduction of the ethanone group. The reaction conditions typically include the use of iodine and a suitable oxidizing agent in an organic solvent. The reaction is carried out under controlled temperature and pH conditions to ensure the selective iodination at the 6th position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance the efficiency and yield of the compound. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. The purification of the final product is typically achieved through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions
1-(4-Hydroxy-6-iodopyridin-2-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The iodine atom can be reduced to form a deiodinated product.
Substitution: The iodine atom can be substituted with other functional groups such as amino, nitro, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of more complex molecules.
科学的研究の応用
1-(4-Hydroxy-6-iodopyridin-2-YL)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-(4-Hydroxy-6-iodopyridin-2-YL)ethanone involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The ethanone group can also undergo metabolic transformations, contributing to the compound’s overall activity.
類似化合物との比較
Similar Compounds
1-(4-Hydroxy-2-pyridinyl)ethanone: Lacks the iodine atom, resulting in different chemical and biological properties.
1-(4-Hydroxy-6-chloropyridin-2-YL)ethanone: Contains a chlorine atom instead of iodine, leading to variations in reactivity and biological activity.
1-(4-Hydroxy-6-bromopyridin-2-YL)ethanone:
Uniqueness
1-(4-Hydroxy-6-iodopyridin-2-YL)ethanone is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological properties compared to its analogs. The iodine atom enhances the compound’s ability to participate in halogen bonding and can influence its pharmacokinetic and pharmacodynamic profiles.
特性
分子式 |
C7H6INO2 |
|---|---|
分子量 |
263.03 g/mol |
IUPAC名 |
2-acetyl-6-iodo-1H-pyridin-4-one |
InChI |
InChI=1S/C7H6INO2/c1-4(10)6-2-5(11)3-7(8)9-6/h2-3H,1H3,(H,9,11) |
InChIキー |
UCLMOVUSGJSEMH-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=O)C=C(N1)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


